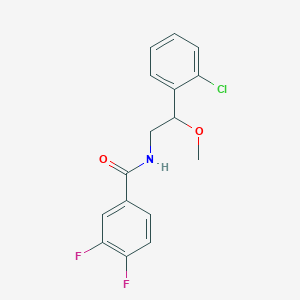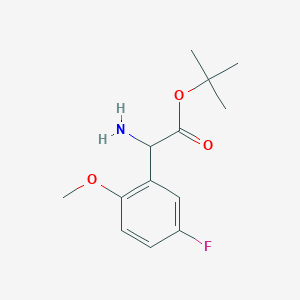![molecular formula C22H16ClN3O4 B2895195 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902923-44-8](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H16ClN3O4 and its molecular weight is 421.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antithrombotic Compounds Synthesis
Research led by Furrer et al. (1994) has demonstrated the synthesis of new antithrombotic compounds from 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione 2, showcasing favorable cerebral and peripheral effects. This compound was synthesized in good yield by thermal fusion methods, indicating the potential of pyrido[2,3-d]pyrimidine derivatives in developing antithrombotic therapies (Furrer, Wágner, & Fehlhaber, 1994).
Analgesic, Anti-inflammatory, and Antimicrobial Agents
Giles et al. (2011) have synthesized a new group of pyrimidine derivatives showing analgesic, anti-inflammatory, and antimicrobial activity in a single component. This study highlights the versatility of pyrimidine derivatives in medicinal chemistry, offering a multifunctional approach to pharmaceutical development (Giles, Roopa, Sheeba, Gurubasavarajaswamy, Divakar, & Vidhya, 2011).
Catalytic and Antitumor Activities
Lu et al. (2015) synthesized a series of pyrimidine derivatives coordination complexes, investigating their catalytic properties and antitumor activities. The study found that certain complexes exhibited excellent catalytic performance in decolorization of methyl blue and oxidation of benzyl alcohol to benzaldehyde, alongside showing inhibitory activity against HepG2 cells' growth. This research underscores the potential of pyrimidine derivatives in catalysis and cancer therapy (Lu, Yu, Chen, Hou, Chen, Ma, Gao, & Gong, 2015).
Advanced Drug Design and Sensing Applications
Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives with donor–π–acceptor (D–π–A) structures, exhibiting atypical aggregation-induced emission (AIE) chromophores. These compounds demonstrated solid-state fluorescence and positive solvatochromism, along with potential applications in colorimetric pH sensing and logic gates, showing the broad utility of pyrimidine derivatives in drug design and sensing technologies (Yan, Meng, Li, Ge, & Lu, 2017).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 3-chlorobenzaldehyde with 2-amino-4,6-dichloropyrido[2,3-d]pyrimidine-7-one, followed by the reaction of the resulting intermediate with 1,3-benzodioxole-5-carbaldehyde. The final product is obtained through cyclization and dehydration reactions.", "Starting Materials": [ "3-chlorobenzaldehyde", "2-amino-4,6-dichloropyrido[2,3-d]pyrimidine-7-one", "1,3-benzodioxole-5-carbaldehyde" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzaldehyde with 2-amino-4,6-dichloropyrido[2,3-d]pyrimidine-7-one in the presence of a base such as potassium carbonate to form the intermediate 3-chloro-1-(pyrido[2,3-d]pyrimidin-4-yl)prop-2-en-1-one.", "Step 2: Reaction of the intermediate with 1,3-benzodioxole-5-carbaldehyde in the presence of a base such as sodium hydride to form the final product 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Step 3: Cyclization of the final product through heating in the presence of a dehydrating agent such as phosphorus pentoxide to form the desired compound." ] } | |
CAS RN |
902923-44-8 |
Molecular Formula |
C22H16ClN3O4 |
Molecular Weight |
421.84 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16ClN3O4/c23-16-4-1-3-14(9-16)11-25-20-17(5-2-8-24-20)21(27)26(22(25)28)12-15-6-7-18-19(10-15)30-13-29-18/h1-10H,11-13H2 |
InChI Key |
HCYTVRYMQGKJKR-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(N=CC=C4)N(C3=O)CC5=CC(=CC=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B2895112.png)
![3-Methyl-1-morpholin-4-yl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2895116.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2895117.png)
![N-(3-acetamidophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2895120.png)

![N-(2-furylmethyl)-3-{2-[(2-{[4-(methylthio)benzyl]amino}-2-oxoethyl)thio]-1H-imidazol-1-yl}benzamide](/img/structure/B2895124.png)
![8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2895125.png)
![3-((2-benzyl-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2895127.png)
![[(2-Chlorophenyl)methyl][(2,4,5-trimethylphenyl)sulfonyl]amine](/img/structure/B2895130.png)
![4-bromo-1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2895131.png)


![7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2895134.png)
methanone](/img/structure/B2895135.png)